2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H20F4N4O2 and its molecular weight is 448.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19F3N4O, with a molecular weight of approximately 427.40 g/mol. The structure consists of a spirocyclic core, which is known for its stability and versatility in biological applications. The presence of fluorine atoms in the structure enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes involved in pathological processes. Notably, it has been studied for its inhibitory effects on phospholipase D (PLD) and autotaxin , both of which are implicated in cancer progression and inflammatory diseases.
Enzyme Inhibition
-
Phospholipase D (PLD) Inhibition :
- PLD plays a critical role in cell signaling, particularly in cancer cell invasion and metastasis. The compound has been shown to inhibit PLD activity effectively, with studies indicating an IC50 value in the nanomolar range (approximately 10 nM) for PLD2 inhibition .
- The mechanism involves binding to the catalytic site of PLD2, disrupting its activity and preventing cancer cell invasion .
-
Autotaxin Inhibition :
- Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in tumor growth and metastasis. The compound's structural features suggest it may interact with the active site of autotaxin, thereby inhibiting its function .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to be linked to the inhibition of PLD activity, leading to reduced cell proliferation .
- Anti-inflammatory Effects : The inhibition of autotaxin also suggests potential anti-inflammatory properties, as LPA is known to mediate inflammatory responses .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives of triazaspiro compounds showed potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction through PLD inhibition .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential as an anticancer agent .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
Compound Name | Target Enzyme | IC50 (nM) | Biological Effect |
---|---|---|---|
This compound | PLD2 | ~10 | Inhibition of cancer cell invasion |
NFOT | PLD2 | ~10 | Inhibition of cancer cell invasion |
Compound A | Autotaxin | ~15 | Anti-inflammatory effects |
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O2/c23-16-5-1-3-14(11-16)19-20(32)29-21(28-19)7-9-30(10-8-21)13-18(31)27-17-6-2-4-15(12-17)22(24,25)26/h1-6,11-12H,7-10,13H2,(H,27,31)(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRNEUJKJUWYJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.